Cas no 2137826-60-7 (2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid)

2137826-60-7 structure
상품 이름:2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid
2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-789469
- 2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid
- 2137826-60-7
- 2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid
-
- 인치: 1S/C8H8F2O2S/c1-5-2-3-6(13-5)4-8(9,10)7(11)12/h2-3H,4H2,1H3,(H,11,12)
- InChIKey: LZDOPIFCECPHFI-UHFFFAOYSA-N
- 미소: S1C(C)=CC=C1CC(C(=O)O)(F)F
계산된 속성
- 정밀분자량: 206.02130699g/mol
- 동위원소 질량: 206.02130699g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 3
- 복잡도: 208
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.5
- 토폴로지 분자 극성 표면적: 65.5Ų
2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789469-1.0g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-789469-0.5g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-789469-0.25g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-789469-0.05g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-789469-0.1g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-789469-2.5g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-789469-5.0g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-789469-10.0g |
2,2-difluoro-3-(5-methylthiophen-2-yl)propanoic acid |
2137826-60-7 | 95% | 10.0g |
$4852.0 | 2024-05-22 |
2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid 관련 문헌
-
1. Book reviews
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2137826-60-7 (2,2-Difluoro-3-(5-methylthiophen-2-yl)propanoic acid) 관련 제품
- 1249556-80-6(1-2-bromo-1-(tert-butoxy)ethyl-4-fluorobenzene)
- 106840-76-0(Ethyl 5-acetamidothiazole-2-carboxylate)
- 2228353-72-6(3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-3,3-difluoropropanoic acid)
- 1807150-02-2(Methyl 2-(aminomethyl)-4-(difluoromethyl)-6-iodopyridine-3-carboxylate)
- 2138543-69-6(4-Ethyl-1-(pyrazin-2-yl)cyclohex-2-en-1-ol)
- 234107-95-0(5-Iodo-2-methoxy-3-methylpyridine)
- 874951-01-6(2-({5-[(3-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide)
- 2228947-99-5(1-(6-chloro-5-methylpyridin-3-yl)propan-2-one)
- 89160-25-8(1,1'-Biphenyl, 2,4',5-trichloro-3'-nitro-)
- 1805009-10-2(5-Amino-2-(difluoromethyl)-3,4-diiodopyridine)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
